3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with tert-butyl, chloro, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation.
Formylation: The aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases (e.g., potassium carbonate)
Major Products
Oxidation: 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tert-butyl group.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)7-6(5-13)8(10)12(4)11-7/h5H,1-4H3 |
InChI Key |
XXMCBSCQOFMZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1C=O)Cl)C |
Origin of Product |
United States |
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